5-Amino-2-fluoroquinoline

Description

Introduction to 5-Amino-2-fluoroquinoline: Structural Foundations and Academic Significance

Chemical Identity and IUPAC Nomenclature

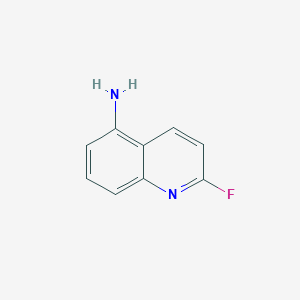

This compound is a nitrogen-containing bicyclic aromatic compound characterized by a quinoline backbone substituted with an amino group at position 5 and a fluorine atom at position 2. Its IUPAC name is 2-fluoroquinolin-5-amine , reflecting the substituents’ positions on the quinoline ring. The molecular formula is $$ \text{C}9\text{H}7\text{FN}_2 $$, with a molecular weight of 162.16 g/mol.

The structural identity is further defined by its SMILES notation $$ \text{C1=CC(=C2C=C(F)N=CC2=C1)N} $$ and InChIKey $$ \text{QXOIWROBEFMORO-UHFFFAOYSA-N} $$. These identifiers distinguish it from positional isomers such as 3-fluoroquinolin-5-amine (CAS 154677) and 2-methylquinolin-5-amine (CAS 54408-50-3).

Table 1: Comparative Molecular Properties of this compound and Isomers

Historical Evolution in Heterocyclic Chemistry Research

Quinoline derivatives have been studied since the 19th century, with early work focusing on their isolation from coal tar and natural products. The introduction of fluorine into the quinoline framework gained prominence in the late 20th century, driven by fluorine’s ability to enhance bioavailability and metabolic stability in pharmaceuticals.

This compound emerged as a subject of interest following advancements in fluorination techniques, such as the Balz-Schiemann reaction and catalytic fluorination. Its synthesis typically involves fluorination of 5-nitroquinoline precursors followed by reduction of the nitro group to an amine. Patent CN102276628A (2011) describes fluoroquinolone synthesis via cyclization reactions involving fluorinated intermediates, highlighting methodologies applicable to this compound derivatives.

Recent studies, such as those exploring SARS-CoV-2 main protease (M$$^\text{pro}$$) inhibition, underscore its potential in antiviral drug design. Computational analyses reveal that fluorine’s electronegativity and the amino group’s electron-donating resonance effects synergistically enhance binding affinity to enzymatic targets.

Positional Isomerism and Electronic Configuration Analysis

Positional isomerism in fluoroquinolines significantly influences electronic properties and reactivity. In this compound, the fluorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), while the amino group at position 5 donates electrons via resonance (+R). This combination creates a polarized electronic environment, enhancing electrophilic substitution at position 8 and nucleophilic attack at position 3.

Comparative analysis with 3-fluoro-5-aminoquinoline reveals distinct electronic profiles:

- This compound : Fluorine’s -I effect reduces electron density at positions 1 and 3, directing electrophiles to position 8.

- 3-Fluoro-5-aminoquinoline : Fluorine at position 3 deactivates the ring toward electrophilic substitution but stabilizes negative charge in nucleophilic reactions.

Table 2: Electronic Effects of Substituents in Fluoroquinoline Isomers

| Isomer | Fluorine Position | Amino Position | Dominant Electronic Effect |

|---|---|---|---|

| This compound | 2 | 5 | -I (Fluorine), +R (Amino) |

| 3-Fluoro-5-aminoquinoline | 3 | 5 | -I (Fluorine), +R (Amino) |

Density Functional Theory (DFT) studies on similar fluoroquinolones demonstrate that the energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) correlates with chemical stability. For this compound, a calculated HOMO-LUMO gap of 0.2604 eV suggests moderate reactivity, suitable for interactions with biological targets.

The compound’s electronic configuration also facilitates π-π stacking interactions in protein binding pockets, a critical feature in antimicrobial and antiviral applications. For example, molecular docking simulations show that this compound derivatives exhibit binding scores of -7.9 to -5.9 kcal/mol against SARS-CoV-2 M$$^\text{pro}$$, comparable to established protease inhibitors.

Properties

IUPAC Name |

2-fluoroquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMHMPWPHIJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroquinoline typically involves the nucleophilic substitution of a fluorine atom on a quinoline derivative. One common method is the reaction of 2-fluoroquinoline with ammonia or an amine under suitable conditions. This reaction can be catalyzed by transition metals or conducted under high-temperature conditions to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoroquinoline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted by other nucleophiles, such as halogens, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of nitro- or nitroso-quinoline derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action

5-Amino-2-fluoroquinoline exhibits its antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, it disrupts the DNA strand passage and ultimately leads to bacterial cell death .

Broad Spectrum of Activity

Research indicates that derivatives of this compound show effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This broad spectrum is crucial in addressing the growing issue of antibiotic resistance .

Case Study: Ciprofloxacin Derivatives

Ciprofloxacin, a well-known fluoroquinolone, has been modified to include this compound structures. Studies have shown that these derivatives possess enhanced antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new therapeutic agents .

Anticancer Properties

Targeting Cancer Cells

Recent investigations into the anticancer capabilities of this compound suggest that it may inhibit cancer cell proliferation through mechanisms similar to those employed against bacteria. The compound's ability to interfere with DNA synthesis is leveraged in cancer treatment strategies .

Hybrid Molecules

The synthesis of hybrid molecules combining this compound with other pharmacophores has been reported to enhance antitumor activity. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human lung cancer cell lines (A549) and other tumor models .

Other Therapeutic Applications

Antiviral Activity

Emerging research indicates that fluoroquinolone derivatives, including those based on this compound, may also possess antiviral properties. They have been evaluated for efficacy against viruses such as HIV and hepatitis, highlighting their potential beyond antibacterial applications .

Anti-inflammatory Effects

Some studies suggest that compounds derived from this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. This aspect broadens the therapeutic scope of this compound significantly .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoroquinoline involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death. This mechanism is similar to that of other fluoroquinolones, which inhibit DNA synthesis and replication .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-amino-2-fluoroquinoline with key analogues based on substituent positions, molecular properties, and applications:

Key Findings from Comparative Studies

Substituent Position and Reactivity: this compound vs. 5-Amino-6-fluoroquinoline-2-carbaldehyde: The aldehyde group (C2) enables Schiff base formation, making it a versatile intermediate for synthesizing heterocyclic ligands or metal complexes .

The amino group may mitigate toxicity by altering metabolic pathways .

Industrial Applications: 5-Amino-2,4-difluorophenol: Its phenolic -OH and difluoro substitution make it suitable for high-performance polymers and dyes, contrasting with quinoline-based compounds’ focus on bioactive molecules .

Implications for Research and Development

- Drug Discovery: The combination of electron-withdrawing (-F) and electron-donating (-NH₂) groups in this compound may optimize pharmacokinetic properties (e.g., bioavailability) compared to simpler derivatives like 5-fluoroquinoline .

- Synthetic Challenges: Positional isomerism (e.g., fluorine at C2 vs. C6 in quinoline derivatives) significantly impacts reactivity and purification, necessitating precise regioselective synthesis methods .

Biological Activity

5-Amino-2-fluoroquinoline is a compound belonging to the quinoline family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a fluoro group at the 2-position and an amino group at the 5-position of the quinoline ring. This specific substitution pattern is crucial as it influences the compound’s biological activity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C9H8FN |

| Molecular Weight | 165.17 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | 4.5 (approximate) |

The biological activity of this compound can be attributed to its ability to interfere with bacterial DNA synthesis. It primarily acts by inhibiting bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.125 |

| Pseudomonas aeruginosa | 0.5 |

| Klebsiella pneumoniae | 0.0625 |

These results suggest that this compound is particularly potent against Gram-positive bacteria, with lower MIC values compared to traditional fluoroquinolones.

Case Studies and Research Findings

- Antibacterial Activity : A study published in Frontiers in Microbiology evaluated various fluoroquinolone derivatives, including this compound, against multidrug-resistant strains. The compound demonstrated superior activity compared to other derivatives, particularly against E. coli and S. aureus, indicating its potential as a treatment option for resistant infections .

- Cytotoxicity Studies : In vitro cytotoxicity assessments revealed that while effective against bacteria, higher concentrations of this compound exhibited cytotoxic effects on mammalian cell lines, necessitating further investigation into its therapeutic index .

- Resistance Mechanisms : Research highlighted emerging resistance mechanisms associated with fluoroquinolone use, including mutations in target enzymes like DNA gyrase. Studies showed that compounds like this compound could retain efficacy against certain resistant strains due to their unique structural features .

Anticancer Properties

Emerging evidence suggests that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| KB-V1 (Cervical Cancer) | 14 |

These findings indicate that the compound may serve as a dual-action agent, targeting both bacterial infections and cancer cells .

Q & A

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction time, temperature, and stirring speed in real-time.

- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy to track reaction progression. Validate consistency via control charts (e.g., Shewhart charts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.